3-(3-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of purine, a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . Purines, including substances such as caffeine, xanthine, theobromine, are part of many biological compounds .
Molecular Structure Analysis
The compound likely contains a purine core, which is a bicyclic molecule made up of a pyrimidine ring fused to an imidazole ring . The specific substituents at various positions in the molecule would give it its unique properties.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. For example, compounds with similar structures have been used in Suzuki reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, purines are generally soluble in water and other polar solvents .Scientific Research Applications
Chemical Synthesis and Structural Analysis
The research on purine derivatives, including those structurally related to "3-(3-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione," focuses on synthesizing novel compounds with potential biological activities. For instance, studies on the synthesis and photochemical behavior of pyrimidinediones highlight the chemical reactivity and potential for creating bioactive molecules (Shorunov et al., 2018). Similarly, research into the structural properties and synthesis of cyclohexane-1,3-diones outlines the foundational approaches for generating a wide array of bioactive compounds, demonstrating the versatility of these chemical frameworks (Sharma et al., 2021).
Biological Applications and Drug Discovery
Purine derivatives have been extensively studied for their potential therapeutic applications. Research into substituted pyrimidinediones has explored their anti-inflammatory properties, suggesting potential utility in treating chronic inflammatory conditions (Kaminski et al., 1989). Additionally, the development of multi-target drugs based on purine derivatives for neurodegenerative diseases highlights the strategic approach to drug discovery that targets multiple pathological pathways simultaneously (Koch et al., 2013).
Chemical Modifications and Functionalization
The synthesis of novel purine-diones and their analysis for anticancer activity illustrate the ongoing efforts to modify purine scaffolds for enhanced biological efficacy. Such studies are critical for identifying new therapeutic agents against various cancers (Hayallah, 2017). Research into the synthesis of enantiomerically pure cyclohexenyl and cyclohexyl purines further demonstrates the importance of stereochemistry in the biological activity of purine derivatives, with implications for the development of selective inhibitors for HIV and other diseases (Rosenquist Å et al., 1996).
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, some purine derivatives have various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN5O2/c1-25-19-18(20(29)28(22(25)30)14-15-7-5-8-16(23)13-15)27-12-6-11-26(21(27)24-19)17-9-3-2-4-10-17/h5,7-8,13,17H,2-4,6,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNOOOQWRNZRJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC(=CC=C3)Cl)N4CCCN(C4=N2)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.